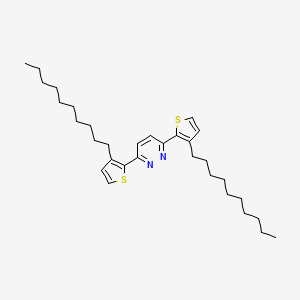
Stannane, triethyl(1-methylene-3-phenyl-2-propynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, triethyl(1-methylene-3-phenyl-2-propynyl)- is a chemical compound with the molecular formula C16H22Sn and a molecular weight of 333.06 g/mol This compound is a derivative of stannane, featuring a triethyl substitution along with a 1-methylene-3-phenyl-2-propynyl group
Preparation Methods
The synthesis of Stannane, triethyl(1-methylene-3-phenyl-2-propynyl)- typically involves the reaction of triethylstannane with 1-methylene-3-phenyl-2-propynyl halides under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as sodium hydride (NaH). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Stannane, triethyl(1-methylene-3-phenyl-2-propynyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced stannane derivatives.
Scientific Research Applications
Stannane, triethyl(1-methylene-3-phenyl-2-propynyl)- has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Stannane, triethyl(1-methylene-3-phenyl-2-propynyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Stannane, triethyl(1-methylene-3-phenyl-2-propynyl)- can be compared with other similar compounds, such as:
Stannane, triethyl(1-methylene-3-phenyl-2-propyn-1-yl): This compound has a similar structure but differs in the position of the propynyl group.
Stannane, triethyl(1-methylene-3-phenyl-2-propynyl)-triphenyl: This compound features a triphenyl substitution, which alters its chemical properties and reactivity.
The uniqueness of Stannane, triethyl(1-methylene-3-phenyl-2-propynyl)- lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Properties
CAS No. |
650605-97-3 |
|---|---|
Molecular Formula |
C16H22Sn |
Molecular Weight |
333.1 g/mol |
IUPAC Name |
triethyl(4-phenylbut-1-en-3-yn-2-yl)stannane |
InChI |
InChI=1S/C10H7.3C2H5.Sn/c1-2-3-7-10-8-5-4-6-9-10;3*1-2;/h4-6,8-9H,1H2;3*1H2,2H3; |
InChI Key |
PNLKQUUEVIIZML-UHFFFAOYSA-N |
Canonical SMILES |
CC[Sn](CC)(CC)C(=C)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,5S,7S)-6,8-Dioxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid](/img/structure/B12587405.png)
![2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine](/img/structure/B12587406.png)
![7-Acetyl-3,4-dihydro-2H-benzo[g]pyrido[2,1-a]isoquinoline-6,8,13(1H)-trione](/img/structure/B12587412.png)
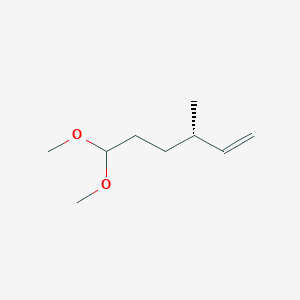

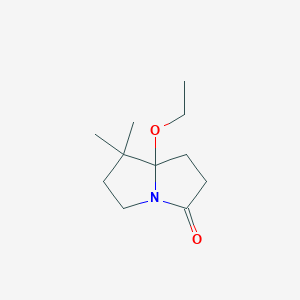
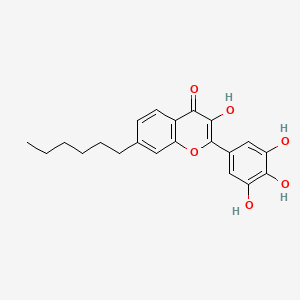
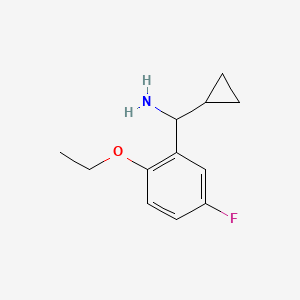

![1-[(Pyridin-4-yl)methyl]phthalazine](/img/structure/B12587466.png)
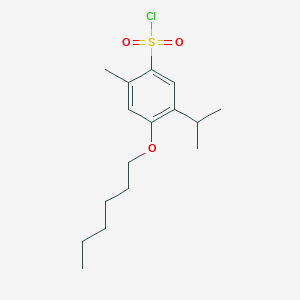
![2-(hexylamino)-N-[3-[[2-(hexylamino)acetyl]amino]phenyl]acetamide](/img/structure/B12587472.png)
